N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide
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Overview
Description
N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to a difluorophenyl ring, which is further connected to an acetamide moiety. The presence of fluorine atoms in the phenyl ring often imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the difluorophenyl group: This step involves the fluorination of a phenyl ring, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of the cyclopropyl and difluorophenyl groups: This can be achieved through cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the acetamide moiety: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to corresponding alcohols or amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for SNAr reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Phenyl derivatives with different substituents replacing fluorine atoms.
Scientific Research Applications
N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(2,4-difluorophenyl)methyl]acetamide
- N-[cyclopropyl-(3,5-difluorophenyl)methyl]acetamide
- N-[cyclopropyl-(2,5-dichlorophenyl)methyl]acetamide
Uniqueness
N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of the cyclopropyl group and difluorophenyl ring also imparts distinct steric and electronic characteristics, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-7(16)15-12(8-2-3-8)10-6-9(13)4-5-11(10)14/h4-6,8,12H,2-3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWMMNCJIRIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CC1)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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